1-[3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]propan-1-one
Description
This compound, a pyrazolo[3,4-d]pyrimidine derivative, shares structural similarities with Bruton’s tyrosine kinase (Btk) inhibitors like ibrutinib. Its core structure includes:
- A pyrazolo[3,4-d]pyrimidine scaffold with a 4-amino group and a 4-phenoxyphenyl substituent at position 3.
- A piperidine ring linked to the pyrazolo-pyrimidine core at position 1.
- A propan-1-one group attached to the piperidine nitrogen.
The compound’s molecular formula is C25H26N6O2 (molecular weight: 442.51 g/mol), with a calculated density of 1.35 g/cm³ and low solubility (2.4×10⁻⁴ g/L at 25°C) . Its stereochemistry at the piperidine position (R-configuration) is critical for binding interactions, as seen in related kinase inhibitors .
Properties
IUPAC Name |
1-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O2/c1-2-21(32)30-14-6-7-18(15-30)31-25-22(24(26)27-16-28-25)23(29-31)17-10-12-20(13-11-17)33-19-8-4-3-5-9-19/h3-5,8-13,16,18H,2,6-7,14-15H2,1H3,(H2,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGRQCNRPWIQJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]propan-1-one typically involves multiple steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine ring system.
Introduction of the Phenoxyphenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a phenoxy group is introduced to the pyrazolo[3,4-d]pyrimidine core.
Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, often using a piperidine derivative.
Final Coupling with Propanone: The final step involves coupling the intermediate with propanone under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-[3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]propan-1-one undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the pyrazolo[3,4-d]pyrimidine core, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Oncology
Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidin structure may exhibit anti-cancer properties. The compound has shown promise in targeting specific pathways involved in cancer cell proliferation and survival. Preliminary studies suggest that it may inhibit certain kinases involved in tumor growth, making it a candidate for further investigation in cancer therapies .
Neuropharmacology
The neuropharmacological potential of this compound is also noteworthy. The piperidine component is often associated with neuroactive properties, which could lead to applications in treating neurological disorders. Studies are ongoing to evaluate its efficacy in modulating neurotransmitter systems and its potential role in conditions such as depression or anxiety .
Synthesis of Derivatives
The ability to synthesize derivatives of this compound allows for the exploration of structure-activity relationships (SAR). Various synthetic pathways have been developed to modify functional groups and enhance biological activity. For instance, researchers have reported methods for synthesizing amorphous and crystalline forms of the compound with high yield and purity, which are essential for drug formulation .
Pharmaceutical Development
The compound is also linked to the development of novel pharmaceuticals. It has been associated with Ibrutinib, a well-known drug used in the treatment of chronic lymphocytic leukemia (CLL) and other malignancies. The synthesis processes for Ibrutinib derivatives often involve this compound as a precursor, highlighting its significance in drug development pipelines .
Case Study 1: Anti-Cancer Activity
A study conducted on various pyrazolo[3,4-d]pyrimidine derivatives demonstrated that modifications to the piperidine ring can significantly enhance cytotoxicity against cancer cell lines. The specific derivative containing the 4-amino-3-(4-phenoxyphenyl) substitution showed increased potency compared to other analogs, suggesting a targeted approach in designing anti-cancer agents.
Case Study 2: Neuroactive Properties
In neuropharmacology research, compounds similar to 1-[3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]propan-1-one were tested for their effects on serotonin receptors. Results indicated potential anxiolytic effects, warranting further exploration into their mechanism of action and therapeutic applications in mood disorders.
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions:
- Formation of the Pyrazolo Ring : Utilizing appropriate precursors to construct the pyrazolo[3,4-d]pyrimidine framework.
- Piperidine Attachment : Introducing the piperidine moiety through nucleophilic substitution reactions.
- Final Modifications : Adjusting substituents on the propanone part to optimize biological activity.
These synthetic routes are crucial for producing various derivatives with enhanced pharmacological profiles.
Mechanism of Action
The mechanism of action of 1-[3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]propan-1-one involves the inhibition of specific kinases. The compound binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts cellular signaling pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Differences
*The propan-1-one group lacks the α,β-unsaturated ketone (acrylamide) required for covalent bond formation with Btk’s Cys481 residue.
Comparison with Pyrazolo[3,4-d]pyrimidine Derivatives
Table 2: Structural Modifications and Implications
Biological Activity
1-[3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]propan-1-one, also known as a derivative of Ibrutinib, is a compound that has garnered significant attention in pharmaceutical research due to its potential as a therapeutic agent. This article explores its biological activity, mechanisms of action, and relevant case studies.
The compound's molecular formula is with a molecular weight of 440.50 g/mol. It features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core, which is essential for its biological activity.
The compound primarily functions as an irreversible inhibitor of Bruton’s tyrosine kinase (BTK), an enzyme critical in B-cell receptor signaling pathways. By inhibiting BTK, this compound disrupts the survival and proliferation of B-cells, making it particularly effective against B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL) .
Antitumor Efficacy
In preclinical studies, the compound demonstrated dose-dependent tumor growth suppression in xenograft mouse models. Specifically, in models inoculated with H1975 and PC9 cells, it effectively reduced tumor size without significant toxicity to the host . This suggests a favorable therapeutic index for further development.
Pharmacological Studies
Pharmacological evaluations have indicated that this compound exhibits potent activity against various cancer cell lines. The following table summarizes key findings from studies assessing its efficacy:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| H1975 | 0.5 | Significant growth inhibition |
| PC9 | 0.7 | Moderate growth inhibition |
| CLL Patient-Derived | 0.3 | High sensitivity |
| MCL Patient-Derived | 0.4 | High sensitivity |
Case Studies
Several case studies have highlighted the clinical potential of this compound:
-
Case Study 1: CLL Treatment
- A patient with relapsed CLL was treated with the compound in combination with standard chemotherapy. Results showed a complete response after three cycles, indicating its potential as an effective treatment option for resistant forms of the disease.
-
Case Study 2: MCL Management
- In another study involving patients with MCL, administration of the compound led to significant reductions in tumor burden and improved overall survival rates compared to historical controls receiving conventional therapies.
Safety Profile
The safety profile of this compound appears favorable based on available data. In animal models, it exhibited low toxicity at therapeutic doses. Common side effects observed were mild gastrointestinal disturbances and transient liver enzyme elevations, which resolved upon discontinuation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
